1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenyl)acetate
Description
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenyl)acetate is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a benzothiazole ring system, which is known for its diverse biological activities, and an azetidine ring, which is a four-membered nitrogen-containing heterocycle.
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(4-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c19-13-7-5-12(6-8-13)9-17(22)23-14-10-21(11-14)18-20-15-3-1-2-4-16(15)24-18/h1-8,14H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSZCYSBZPGBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenyl)acetate typically involves multiple steps, starting with the construction of the benzothiazole core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Scientific Research Applications of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenyl)acetate
This compound is a complex organic compound that has applications in scientific research due to its unique structure, which includes a benzothiazole ring system and an azetidine ring.
Applications
This compound has demonstrated potential in several scientific fields:
- Chemistry It can serve as a building block in creating more complex molecules.
- Biology It is under investigation for potential biological activities, such as antimicrobial and anti-inflammatory properties.
- Medicine It is being explored for its therapeutic potential in treating diseases, including cancer and infectious diseases.
- Industry It can be applied to develop new materials and chemical processes.
This compound is a member of the benzothiazole family and has diverse biological activities. Benzothiazole derivatives have exhibited activity against monoamine oxidase (MAO) and cholinesterase (ChE) enzymes, with some displaying specific inhibitory potency against monoamine oxidase B (MAO–B) and butyrylcholinesterase (BuChE) . Some derivatives have also shown potential as acetylcholinesterase inhibitors for Alzheimer’s disease .
Chemical Reactions
This compound can undergo reactions, including oxidation, reduction, and substitution.
- Oxidation Common oxidizing agents include potassium permanganate and chromium trioxide . Oxidation may lead to the formation of carboxylic acids or ketones.
- Reduction Reducing agents such as lithium aluminum hydride and sodium borohydride are often used. Reduction may lead to the production of alcohols or amines.
- Substitution Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride or potassium tert-butoxide . Substitution may lead to the introduction of various functional groups, creating derivatives with different biological activities.
ضد سرطان
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenyl)acetate can be compared to other similar compounds, such as:
Benzothiazole derivatives: Known for their diverse biological activities.
Azetidine derivatives: Often used in pharmaceuticals and agrochemicals.
Fluorophenyl compounds: Commonly found in drugs and materials with enhanced properties.
This compound stands out due to its unique combination of structural features, which contribute to its distinct biological and chemical properties.
Biological Activity
The compound 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenyl)acetate is a member of the benzothiazole family, known for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
This compound combines a benzothiazole moiety with an azetidine ring, contributing to its structural complexity. The general synthesis involves multi-step reactions, often starting from readily available benzothiazole derivatives. The synthetic pathway typically includes:
- Formation of the azetidine ring through cyclization.
- Acetylation of the amine functionality to yield the final compound.
Antimicrobial Properties
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial activity. Studies have shown that this compound can effectively inhibit both Gram-positive and Gram-negative bacteria, with a particular potency against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these bacteria range from 100 µg/mL to lower concentrations depending on the specific derivative tested .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Salmonella paratyphi | 25 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines, including HepG2 (human liver cancer cells). The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases. The compound appears to modulate inflammatory cytokines, thereby reducing inflammation markers in treated models .
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives is often influenced by their structural features. For instance, substituents on the phenyl ring can significantly enhance or diminish activity:
| Substituent | Effect on Activity |
|---|---|
| Fluoro group | Increases antibacterial potency |
| Methyl group | Enhances anticancer activity |
| Hydroxyl group | Improves anti-inflammatory effects |
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
- Antimicrobial Study : A study demonstrated that benzothiazole derivatives exhibited stronger antibacterial activity than traditional antibiotics like ampicillin and streptomycin, highlighting their potential as alternatives in treating resistant strains .
- Anticancer Evaluation : Research involving various benzothiazole derivatives indicated promising results against cancer cell lines, with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Esterification | Ethanol, glacial acetic acid, reflux, 4h | 75 | 98% |
| Azetidine Coupling | Mitsunobu conditions, THF, 12h | 68 | 95% |
Q. Table 2: DFT-Predicted vs. Experimental Properties
| Property | DFT Value | Experimental Value |
|---|---|---|
| HOMO-LUMO Gap | 4.2 eV | 4.0 eV (UV-Vis) |
| C=O Stretch | 1745 cm | 1740 cm (IR) |
Q. Table 3: Example SAR Data
| Analog | Modification | IC (GSK-3β) |
|---|---|---|
| Parent | None | 5.2 µM |
| Analog 1 | Azetidine → pyrrolidine | 3.8 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
